molecular formula C13H21NO4 B13469069 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid

Cat. No.: B13469069
M. Wt: 255.31 g/mol
InChI Key: PJEQEUKCPDVPPP-UHFFFAOYSA-N
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Description

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its bicyclic structure, which includes a nitrogen atom, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is a precursor in the development of pharmaceutical drugs, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. This property makes it valuable in the synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
  • 2-(4-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)piperidin-1-yl)acetic acid

Uniqueness

What sets 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid apart is its unique bicyclic structure, which provides steric hindrance and stability, making it particularly useful in the synthesis of sterically demanding molecules. Its ability to act as a versatile intermediate in various chemical reactions further enhances its value in research and industrial applications .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.1]heptan-4-yl]acetic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-9(6-11(15)16)8-4-10(14)5-8/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI Key

PJEQEUKCPDVPPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2CC1C2)CC(=O)O

Origin of Product

United States

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